Pharmacopeial Purity Limits: (Z)-Isomer Content in Crotamiton API is Strictly Controlled at ≤15%
Major pharmacopoeias, including the British Pharmacopoeia and Ph. Eur., mandate that the (Z)-isomer content in crotamiton API must not exceed 15.0% of the total (E)- and (Z)-isomer content [1]. This regulatory limit establishes the (Z)-isomer as a critical impurity that must be precisely monitored and controlled during the manufacture of crotamiton [2].
| Evidence Dimension | Maximum permitted (Z)-isomer content in crotamiton API |
|---|---|
| Target Compound Data | (Z)-crotamiton (CAS 124236-30-2) |
| Comparator Or Baseline | Crotamiton API (mixture of (E)- and (Z)-isomers, CAS 483-63-6): ≤15.0% (Z)-isomer |
| Quantified Difference | Regulatory limit establishes a defined, quantifiable threshold (≤15%) that differentiates acceptable crotamiton API from batches with excessive (Z)-isomer impurity. |
| Conditions | As per British Pharmacopoeia and European Pharmacopoeia monographs for crotamiton |
Why This Matters
This regulatory specification makes pure (Z)-crotamiton an essential reference material for QC laboratories to validate analytical methods and ensure API batches comply with compendial limits.
- [1] British Pharmacopoeia. Crotamiton Monograph. Available at: https://www.drugfuture.com/Pharmacopoeia/BP2013/data/7868.html View Source
- [2] University of Hertfordshire. Veterinary Substances Database: Crotamiton. Available at: https://aeru.herts.ac.uk/aeru/vsdb/Reports/2549.htm View Source
